

Fulvestrant-D5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fulvestrant-D5

Cat. No.: B1165269

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This technical guide provides an in-depth overview of **Fulvestrant-D5**, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document outlines its chemical properties, provides detailed experimental protocols for its use as an internal standard in quantitative analysis, and explores the molecular signaling pathways influenced by its parent compound.

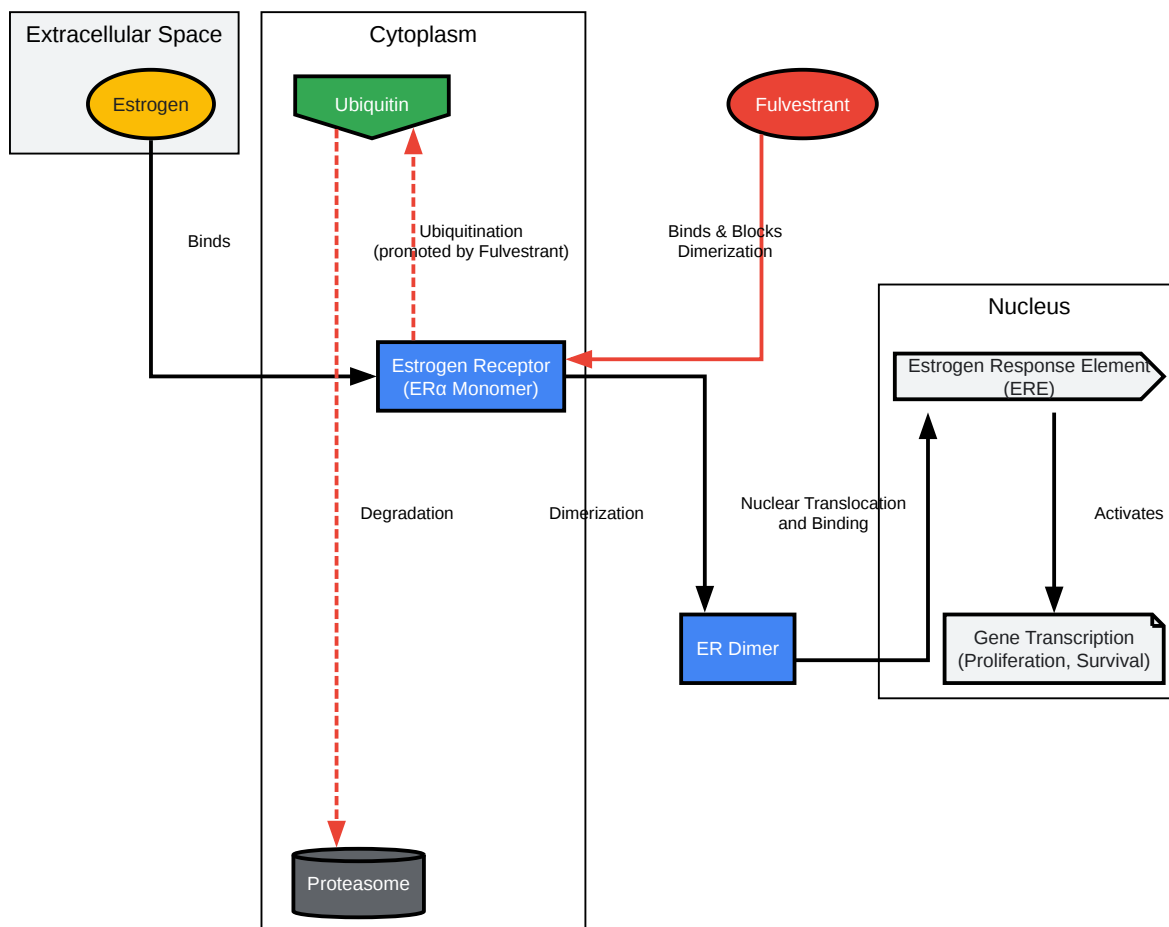
Core Data Presentation

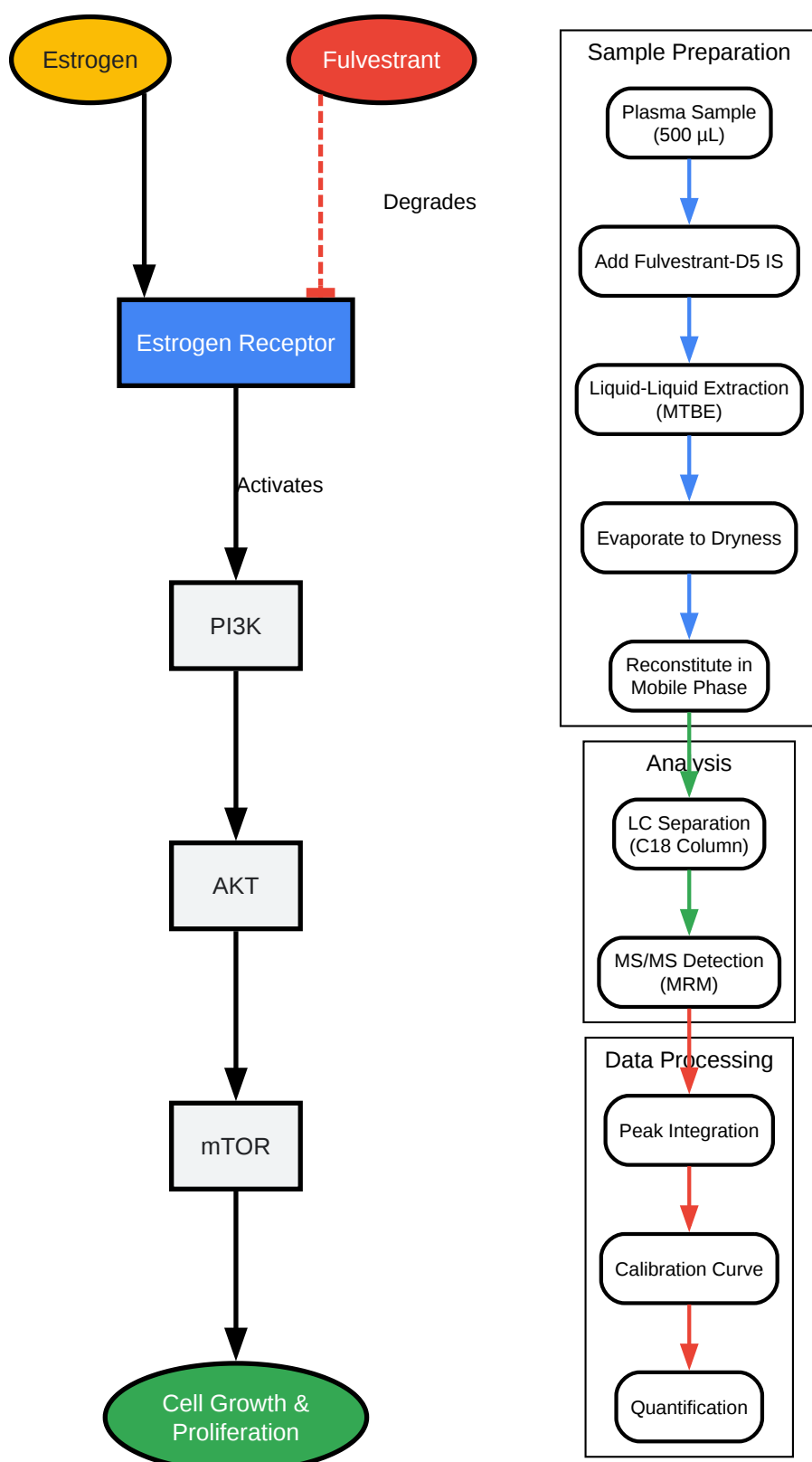
The fundamental chemical and physical properties of **Fulvestrant-D5** are summarized in the table below for easy reference.

Parameter	Value	Reference(s)
CAS Number	129453-61-8 (unlabeled)	[1][2]
Molecular Formula	C ₃₂ H ₄₂ D ₅ F ₅ O ₃ S	[1][3]
Molecular Weight	Approximately 611.8 g/mol	[3]
Synonyms	ICI 182780-d5, ZD 9238-d5, ZM 182780-d5, Faslodex-d5	

Mechanism of Action: Estrogen Receptor Signaling Pathway

Fulvestrant, and by extension its deuterated isotopologue **Fulvestrant-D5**, exerts its therapeutic effect by acting as a selective estrogen receptor (ER) antagonist. Its mechanism is multifaceted, involving the inhibition of ER dimerization, impairment of its nuclear localization, and ultimately, the promotion of its degradation through the ubiquitin-proteasome pathway. This leads to a significant reduction in the cellular levels of ER α , thereby abrogating estrogen-driven gene transcription and inhibiting the growth of estrogen-receptor-positive cancer cells.





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